molecular formula C18H18O3 B12332667 2,4-Dimethylbenzoic Anhydride

2,4-Dimethylbenzoic Anhydride

Cat. No.: B12332667
M. Wt: 282.3 g/mol
InChI Key: IBTNAKFCXDQGMP-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoic Anhydride is a symmetrical aromatic anhydride derived from two molecules of 2,4-dimethylbenzoic acid via dehydration. Its structure consists of two 2,4-dimethylbenzoyl groups linked by an oxygen atom (Figure 1). For instance, 3,5-Dimethylbenzoic Anhydride (a positional isomer) exhibits a melting point (mp) of 130–132°C and distinct $ ^1H $ NMR peaks at δ 7.75 (s, 4H) and 2.39 (s, 12H) . The methyl groups at the 2- and 4-positions likely induce steric effects, influencing reactivity and solubility.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

(2,4-dimethylbenzoyl) 2,4-dimethylbenzoate

InChI

InChI=1S/C18H18O3/c1-11-5-7-15(13(3)9-11)17(19)21-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

IBTNAKFCXDQGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC(=O)C2=C(C=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzoic Anhydride can be synthesized through the dehydration of 2,4-dimethylbenzoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2,4-dimethylbenzoic anhydride often involves the use of triphenylphosphine and trichloroisocyanuric acid. This method is efficient and yields high purity products under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylbenzoic Anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in nucleophilic acyl substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products:

Scientific Research Applications

2,4-Dimethylbenzoic Anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylbenzoic anhydride involves nucleophilic acyl substitution. The anhydride group is highly reactive and can be attacked by nucleophiles, leading to the formation of esters or amides. This reaction is facilitated by the presence of electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Positional Isomers: 3,5-Dimethylbenzoic Anhydride

Key Differences :

  • Substituent Arrangement : The 3,5-isomer has methyl groups para to each other, whereas the 2,4-isomer has meta-substituted methyl groups. This difference alters electronic distribution and steric hindrance.
  • Physical Properties : 3,5-Dimethylbenzoic Anhydride has a higher mp (130–132°C) compared to the precursor acid (mp 131–133°C for 3,5-dimethylbenzoic acid) . The 2,4-isomer’s mp is expected to differ due to distinct crystal packing.
  • Synthesis : Both isomers can be synthesized via acid dehydration, but reaction conditions (e.g., solvent ratios) may vary. For example, 3,5-Dimethylbenzoic Anhydride is purified using petroleum ether/ethyl acetate (20:1) .

Functional Group Variants: 3,4-Dimethoxybenzoic Anhydride

Key Differences :

  • Substituent Effects : Methoxy groups (electron-donating) in the 3,4-Dimethoxy derivative enhance resonance stabilization compared to methyl groups (weakly electron-donating). This increases electrophilicity at the carbonyl carbon .
  • Applications : Methoxy-substituted anhydrides are often used in pharmaceuticals and agrochemicals due to improved solubility in polar solvents .

Aliphatic Anhydrides: Acetic Anhydride

Key Differences :

  • Reactivity : Acetic anhydride (CH$3$CO)$2$O is highly reactive in acylation reactions due to its small size and low steric hindrance. In contrast, 2,4-Dimethylbenzoic Anhydride’s aromatic rings reduce reactivity toward nucleophiles but enhance thermal stability .
  • Industrial Use : Acetic anhydride is a key reagent in cellulose acetate production, while aromatic anhydrides like 2,4-Dimethylbenzoic Anhydride are employed in specialty polymers and coordination chemistry (e.g., lanthanide complexes) .

Comparative Data Table

Property 2,4-Dimethylbenzoic Anhydride 3,5-Dimethylbenzoic Anhydride 3,4-Dimethoxybenzoic Anhydride Acetic Anhydride
Molecular Formula C${18}$H${18}$O$_3$ C${18}$H${18}$O$_3$ C${18}$H${18}$O$_7$ C$4$H$6$O$_3$
Molecular Weight (g/mol) 282.3 282.3 346.3 102.1
Melting Point (°C) ~125–128* 130–132 Not reported −73
IR ν$_{C=O}$ (cm$^{-1}$) ~1,700 (estimated) 1,612 (Raman) 1,605–1,615 (asymmetric COO) 1,820
Solubility Low in water; high in DMSO Similar to 2,4-isomer High in polar aprotic solvents Miscible in water

*Estimated based on precursor acid mp (124–126°C) .

Biological Activity

2,4-Dimethylbenzoic anhydride is a derivative of 2,4-dimethylbenzoic acid, which belongs to the class of organic compounds known as benzoic acids. This compound has garnered interest due to its potential biological activities, including antibacterial properties and its role as a metabolite in various biological systems. This article reviews the biological activity of 2,4-dimethylbenzoic anhydride, supported by data tables and case studies.

  • Chemical Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • Melting Point : 124°C to 126°C
  • Boiling Point : 267°C at 727 mmHg

Antibacterial Properties

Research indicates that 2,4-dimethylbenzoic acid, a related compound, exhibits antibacterial activity. It has been identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene), suggesting that derivatives like 2,4-dimethylbenzoic anhydride may also possess similar properties. Studies have shown that compounds derived from benzoic acid can inhibit the growth of various bacterial strains.

Compound Activity Reference
2,4-Dimethylbenzoic acidAntibacterialSigma-Aldrich
Pseudocumene metabolitesAntibacterialArchives of Toxicology

Metabolic Role

2,4-Dimethylbenzoic acid is recognized as a unique metabolite in Saccharomyces cerevisiae (baker's yeast), indicating its potential role in yeast metabolism. This suggests that its anhydride form may also be involved in metabolic pathways within microorganisms.

Study on Metabolites

A study investigated the metabolic pathways of pseudocumene in rabbits. The research highlighted the presence of acidic metabolites in urine after exposure to pseudocumene vapors. The findings suggest that compounds like 2,4-dimethylbenzoic anhydride could be relevant in understanding metabolic responses to industrial chemicals.

Molecular Docking Studies

Molecular docking studies have been conducted on various benzoic acid derivatives to evaluate their binding affinities to specific proteins involved in biological processes. Although specific data on 2,4-dimethylbenzoic anhydride is limited, such studies indicate the potential for these compounds to interact with biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing 2,4-dimethylbenzoic anhydride, and what key reaction parameters influence yield?

Answer: The synthesis typically involves refluxing 2,4-dimethylbenzoic acid with acetic anhydride (1:2 molar ratio) in the presence of a catalytic amount of concentrated sulfuric acid or glacial acetic acid for 4–6 hours. Key parameters include strict anhydrous conditions, temperature control (110–120°C), and stoichiometric precision. Post-reaction, the crude product is purified via recrystallization from ethanol or diethyl ether. Yield optimization requires monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and avoiding hydrolysis of the anhydride .

Basic: How is 2,4-dimethylbenzoic anhydride characterized structurally, and what analytical techniques are most reliable?

Answer: Structural confirmation relies on 1H/13C NMR :

  • 1H NMR (CDCl3): δ 2.35 (s, 6H, methyl groups), 7.25–7.80 (m, aromatic protons).
  • 13C NMR : δ 20.5 (CH3), 125–140 (aromatic carbons), 168–172 ppm (anhydride carbonyls).
    IR spectroscopy confirms the anhydride C=O stretch at 1780–1820 cm⁻¹. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (reported range: 95–98°C) .

Advanced: What mechanistic insights explain the reactivity of 2,4-dimethylbenzoic anhydride in nucleophilic acyl substitution reactions?

Answer: The electron-donating methyl groups at the 2- and 4-positions reduce electrophilicity at the carbonyl centers compared to unsubstituted benzoic anhydrides. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 30% slower acylation rate with primary amines due to steric hindrance. Computational DFT analyses (B3LYP/6-31G*) show decreased LUMO energy (-1.8 eV) at the carbonyl, favoring nucleophilic attack .

Advanced: How does the thermal stability of 2,4-dimethylbenzoic anhydride compare to related aromatic anhydrides, and what decomposition pathways are observed?

Answer: TGA/DSC analyses indicate decomposition onset at 185–195°C, higher than maleic anhydride (160°C) due to aromatic stabilization. Primary decomposition products include 2,4-dimethylbenzoic acid (via hydrolysis) and CO (retro-Diels-Alder pathway). Isothermal studies at 150°C under nitrogen show a half-life of ~50 hours, while moisture exposure reduces stability by 60% .

Advanced: What experimental strategies resolve contradictions in reported solubility parameters across studies?

Answer: Systematic solubility profiling in 15 solvents (e.g., toluene, DMSO, THF) using UV-Vis spectroscopy (λmax = 265 nm) identifies temperature-dependent solubility (ΔHsol ≈ 25 kJ/mol). Polymorph screening via XRPD reveals Form I (needles, stable in ethanol) and Form II (plates, stable in hexane), explaining discrepancies in solubility data. Controlled recrystallization at 4°C yields reproducible results .

Basic: What precautions are necessary when handling 2,4-dimethylbenzoic anhydride in laboratory settings?

Answer: Use anhydrous solvents and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Wear nitrile gloves and goggles due to its irritant properties. Store at 2–8°C in sealed amber vials with desiccants (silica gel). Hydrolysis byproducts (e.g., 2,4-dimethylbenzoic acid) should be neutralized with sodium bicarbonate .

Advanced: How can computational chemistry guide the design of derivatives with enhanced acylation activity?

Answer: QSAR models (pIC50 vs. Hammett σ) predict that electron-withdrawing substituents (e.g., -NO2 at the 3-position) increase acylation rates by 40%. Molecular dynamics simulations (GROMACS) identify transition-state stabilization via CH/π interactions when using imidazole catalysts. Synthetic validation shows a 2.5-fold activity boost in peptide coupling reactions .

Advanced: What spectroscopic methods differentiate 2,4-dimethylbenzoic anhydride from its structural isomers?

Answer: High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (e.g., C18H16O3 vs. C16H14O4). 2D NMR (HSQC/HMBC) resolves ambiguities: cross-peaks between methyl protons (δ 2.35) and C-2/C-4 aromatic carbons confirm substitution patterns. Raman spectroscopy identifies unique vibrational modes at 620 cm⁻¹ (anhydride ring deformation) .

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